molecular formula C11H19NO3 B13910258 Tert-butyl (7S)-7-hydroxy-5-azaspiro[2.4]heptane-5-carboxylate

Tert-butyl (7S)-7-hydroxy-5-azaspiro[2.4]heptane-5-carboxylate

Cat. No.: B13910258
M. Wt: 213.27 g/mol
InChI Key: JIDGHBGXDMQQFD-MRVPVSSYSA-N
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Description

Tert-butyl (7S)-7-hydroxy-5-azaspiro[2.4]heptane-5-carboxylate is a chemical compound with the molecular formula C11H20N2O3. This compound is part of the azaspiroheptane family, which is known for its unique spirocyclic structure. The spirocyclic framework is characterized by a bicyclic system where two rings are connected through a single atom, providing the compound with distinct chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (7S)-7-hydroxy-5-azaspiro[2.4]heptane-5-carboxylate typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of a suitable azaspiroheptane precursor with tert-butyl chloroformate under basic conditions to introduce the tert-butyl ester group. The hydroxyl group can be introduced through subsequent oxidation reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The process often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis to scale up the production while maintaining consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (7S)-7-hydroxy-5-azaspiro[2.4]heptane-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction can lead to the formation of alcohols or amines .

Scientific Research Applications

Tert-butyl (7S)-7-hydroxy-5-azaspiro[2.4]heptane-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl (7S)-7-hydroxy-5-azaspiro[2.4]heptane-5-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on proteins or enzymes, potentially inhibiting or modulating their activity. The hydroxyl and tert-butyl ester groups can participate in hydrogen bonding and hydrophobic interactions, respectively, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl (7S)-7-amino-5-azaspiro[2.4]heptane-5-carboxylate
  • Tert-butyl (7R)-7-amino-5-azaspiro[2.4]heptane-5-carboxylate
  • Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate

Uniqueness

Tert-butyl (7S)-7-hydroxy-5-azaspiro[2.4]heptane-5-carboxylate is unique due to the presence of the hydroxyl group, which provides additional reactivity and potential for hydrogen bonding. This distinguishes it from similar compounds that may lack this functional group, thereby offering different chemical and biological properties .

Properties

Molecular Formula

C11H19NO3

Molecular Weight

213.27 g/mol

IUPAC Name

tert-butyl (7S)-7-hydroxy-5-azaspiro[2.4]heptane-5-carboxylate

InChI

InChI=1S/C11H19NO3/c1-10(2,3)15-9(14)12-6-8(13)11(7-12)4-5-11/h8,13H,4-7H2,1-3H3/t8-/m1/s1

InChI Key

JIDGHBGXDMQQFD-MRVPVSSYSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H](C2(C1)CC2)O

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C2(C1)CC2)O

Origin of Product

United States

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